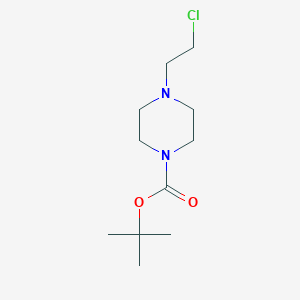

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate

説明

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate (CAS RN 208167-83-3) is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-chloroethyl substituent. Its molecular formula is C₁₁H₂₀ClN₂O₂, with a molecular weight of 248.76 g/mol . The compound is a white to brown crystalline powder with a melting point of 62.9–64.7°C and a purity of ≥97% (GC) . It is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, due to the reactive chloroethyl group, which enables further alkylation or substitution reactions.

特性

IUPAC Name |

tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOWELLYEZMECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622473 | |

| Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208167-83-3 | |

| Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Step 1: Chlorination of Diethanolamine

Diethanolamine reacts with thionyl chloride (SOCl) under reflux to form bis(2-chloroethyl)amine. Excess SOCl (3:1 molar ratio) ensures complete conversion, with yields >90%.

Step 2: Boc Protection

Bis(2-chloroethyl)amine is treated with Boc anhydride in the presence of sodium carbonate (pH >10) to form bis(2-chloroethyl)carbamic acid tert-butyl ester. This step achieves ~95% yield under mild conditions (25°C, 12 hours).

Step 3: Cyclization with Ammonia

Cyclization of the Boc-protected intermediate with aqueous ammonia at 60°C generates tert-butyl piperazine-1-carboxylate. Subsequent alkylation with 2-chloroethyl bromide (as in Section 1) yields the final product. Overall yields for this route are lower (~70%) due to multiple purification steps.

Industrial Production Techniques

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors replace batch processes to improve heat and mass transfer, reducing reaction times by 30–40%. Automated systems control reagent addition and pH adjustments, ensuring consistency.

Table 2: Industrial vs. Laboratory-Scale Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom) | Continuous Flow |

| Temperature Control | Manual | Automated |

| Yield | 85–89% | 88–92% |

| Purity | 97–98.5% | 98–99% |

| Production Cost | High (per gram) | Low (per kilogram) |

Comparative Analysis of Methods

The direct alkylation method is favored for its simplicity and high yield, making it suitable for both laboratory and industrial settings. In contrast, the multi-step route from diethanolamine, while academically illustrative, incurs higher costs and lower efficiency. Industrial protocols further optimize the direct method by employing continuous flow systems and in-line purification .

化学反応の分析

Types of Reactions

Substitution Reactions: tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.

Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazine derivatives .

科学的研究の応用

Chemistry: : In chemistry, tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: : The compound has applications in medicinal chemistry, where it is used to synthesize potential drug candidates. Its derivatives have been studied for their antimicrobial and anticancer properties .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .

作用機序

The mechanism of action of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

tert-Butyl 4-(2-Fluoroethyl)piperazine-1-carboxylate (CAS 184042-58-8)

- Molecular Formula : C₁₁H₂₁FN₂O₂

- Molecular Weight : 232.3 g/mol

- Key Differences :

- The fluoroethyl group replaces the chloroethyl substituent. Fluorine’s lower electronegativity and smaller atomic radius compared to chlorine reduce steric hindrance and alter electronic effects.

- The compound’s reactivity in nucleophilic substitution reactions is lower due to the weaker C–F bond compared to C–Cl.

- Applications : Often used in radiopharmaceuticals due to fluorine’s isotopic properties .

tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)

- Molecular Formula : C₁₄H₂₇N₃O₂

- Molecular Weight : 269.38 g/mol

- Key Differences :

- A piperidin-4-yl group replaces the chloroethyl chain, introducing a secondary amine and a six-membered ring.

- Increased basicity due to the additional amine, enhancing solubility in acidic media.

- Applications : Used in kinase inhibitors and CNS-targeting drugs due to its conformational flexibility .

tert-Butyl 4-Methylpiperazine-1-carboxylate

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28 g/mol

- Key Differences: A methyl group replaces the chloroethyl substituent, significantly reducing steric bulk and reactivity. Limited utility in alkylation reactions but widely employed as a building block for non-polar derivatives .

Stability and Reactivity Comparisons

Degradation in Simulated Gastric Fluid

- Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrade in acidic conditions due to labile oxazolidinone rings .

- In contrast, tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate exhibits greater stability under similar conditions, as the chloroethyl group is less prone to hydrolysis.

Reactivity in Nucleophilic Substitution

Medicinal Chemistry

- Chloroethyl derivatives are pivotal in designing alkylating agents (e.g., nitrogen mustards) for cancer therapy.

- Fluoroethyl analogs are used in PET tracer development due to fluorine-18’s radioactive properties .

- Piperidinyl derivatives (e.g., CAS 205059-24-1) show promise in targeting G protein-coupled receptors (GPCRs) .

Enzyme Inhibition

- Derivatives with aryl substituents (e.g., tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate) exhibit inhibitory activity against DNA methyltransferases (DNMTs) .

- The chloroethyl variant’s lack of aromaticity limits its direct enzyme inhibition but enhances its role as a synthetic precursor.

生物活性

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate (TBCEPC) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring substituted with a chloroethyl group and a tert-butyl ester, which contributes to its unique chemical properties and biological interactions. Research indicates that piperazine derivatives often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and neuroactive properties.

- Molecular Formula : C11H18ClN2O2

- Appearance : White to light brown crystalline powder

- Melting Point : 62°C to 68°C

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Synthesis

The synthesis of TBCEPC typically involves multi-step processes, including nucleophilic substitution reactions. The chloroethyl moiety is particularly reactive, allowing for further chemical modifications that can enhance its biological activity. The synthesis pathway often includes:

- Formation of the piperazine ring .

- Introduction of the chloroethyl group via nucleophilic displacement.

- Esterification with tert-butyl alcohol.

Antimicrobial and Anti-inflammatory Properties

Compounds containing piperazine structures have demonstrated significant antimicrobial and anti-inflammatory activities. TBCEPC is no exception, with studies suggesting its potential efficacy against various pathogens and inflammatory conditions.

- Mechanism of Action : The compound's piperazine structure allows it to interact with multiple biological targets, potentially inhibiting key enzymes involved in inflammatory pathways and microbial growth.

Neuroactive Properties

One of the most promising aspects of TBCEPC is its ability to cross the blood-brain barrier, indicating potential neuroactive properties. This characteristic makes it a candidate for drug development aimed at treating central nervous system disorders.

- Binding Affinity Studies : Preliminary research suggests that TBCEPC may interact with neurotransmitter receptors, which could explain its neuroactive effects. Further investigations are necessary to elucidate its pharmacokinetics and pharmacodynamics.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of TBCEPC against various bacterial strains; results indicated significant inhibition at low concentrations. |

| Study 2 | Explored the anti-inflammatory effects in animal models; TBCEPC demonstrated reduced inflammation markers compared to control groups. |

| Study 3 | Assessed neuroactive properties using receptor binding assays; TBCEPC showed promising interactions with serotonin and dopamine receptors. |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine core. A widely used method includes nucleophilic substitution reactions, such as coupling tert-butyl piperazine-1-carboxylate with 2-chloroethyl derivatives under reflux conditions. For example, in a 1,4-dioxane solvent system, potassium carbonate is employed as a base to facilitate the reaction at 110°C for 12 hours, yielding the product in ~88% purity after silica gel chromatography . Alternative routes involve Buchwald-Hartwig amination or palladium-catalyzed cross-coupling for introducing aryl/heteroaryl groups to the piperazine ring .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., tert-butyl singlet at δ 1.49 ppm, piperazine protons at δ 3.4–3.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight via peaks such as [M+H-100]+ fragments (e.g., m/z 243 for brominated derivatives) .

- LCMS : Validates purity (>99%) and retention times (e.g., 4.92 min for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) .

Q. What safety precautions are necessary when handling this compound?

- Acute Toxicity : Classified as harmful if swallowed (H302); use PPE (gloves, goggles) and work in a fume hood .

- Stability : Avoid strong oxidizers and high temperatures to prevent decomposition into toxic gases (e.g., NO, HCl) .

- Storage : Keep in airtight containers at 2–8°C under inert gas (N or Ar) to minimize hydrolysis of the chloroethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Solvent Selection : Polar aprotic solvents like 1,4-dioxane or DMF enhance nucleophilicity in substitution reactions .

- Catalyst Screening : Pd(OAc)/XPhos systems improve coupling efficiency for aryl halide intermediates (e.g., 97% yield in styrene hydroarylation) .

- Temperature Control : Reflux at 110°C balances reaction rate and byproduct formation .

- Purification : Gradient elution (hexane:EtOAc 8:1 → 4:1) on silica gel resolves structurally similar impurities .

Q. How do crystallographic studies inform the design of piperazine-based inhibitors?

Q. How can contradictory data in synthetic protocols be resolved?

- Case Example : Discrepancies in yields (62% vs. 88%) for similar bromopyrimidine coupling reactions may arise from:

Q. What methodologies assess biological activity of this compound’s derivatives?

- Enzyme Assays : Competitive binding studies (e.g., fluorescence polarization) measure IC values for targets like Bruton’s tyrosine kinase (BTK) or HIF prolyl-hydroxylase .

- Cellular Uptake : Radiolabeled derivatives (e.g., C-tagged) track intracellular accumulation in cancer cell lines .

- In Vitro Toxicity : MTT assays evaluate cytotoxicity in HEK293 or HepG2 cells, with EC values guiding therapeutic index calculations .

Q. How can decomposition pathways be mitigated during long-term storage?

- Stabilizers : Additives like BHT (0.1% w/w) inhibit radical-mediated degradation of the chloroethyl group .

- Lyophilization : Freeze-drying under vacuum preserves stability for hygroscopic derivatives .

- Accelerated Aging Studies : Thermal stress tests (40°C/75% RH for 6 months) predict shelf-life using HPLC purity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。